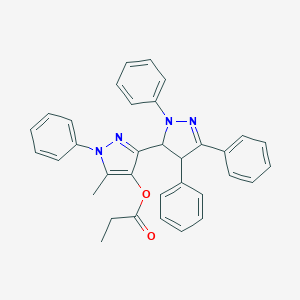![molecular formula C21H27ClN2O3 B283201 N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine is a compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor.
作用機序
TAK-659 inhibits several kinases, including BTK, ITK, and TXK. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways and prevent the activation of downstream targets. This leads to the inhibition of cell growth and proliferation, as well as the modulation of immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 inhibits cell growth and proliferation by disrupting the signaling pathways that regulate these processes. In autoimmune disorders, TAK-659 modulates the immune response by inhibiting the activation of immune cells and reducing inflammation. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
TAK-659 has several advantages for use in lab experiments. It is a potent and selective kinase inhibitor, which makes it a valuable tool for studying kinase signaling pathways. TAK-659 also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, there are some limitations to using TAK-659 in lab experiments. It is a relatively new compound, and there is limited data available on its toxicity and side effects. Additionally, the cost of TAK-659 may be a limiting factor for some research groups.
将来の方向性
For research on TAK-659 include combination therapy, analog development, and long-term safety and efficacy studies.
合成法
The synthesis of TAK-659 involves several steps. The starting material is 3-methoxybenzaldehyde, which is reacted with 4-chlorobenzyl alcohol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with morpholine in the presence of a catalyst to form the final product, TAK-659. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
TAK-659 has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. As a kinase inhibitor, TAK-659 targets specific enzymes that are involved in cell signaling pathways. By inhibiting these enzymes, TAK-659 can disrupt the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
特性
分子式 |
C21H27ClN2O3 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C21H27ClN2O3/c1-25-21-14-18(15-23-8-9-24-10-12-26-13-11-24)4-7-20(21)27-16-17-2-5-19(22)6-3-17/h2-7,14,23H,8-13,15-16H2,1H3 |
InChIキー |
OLYZPQGCYRWMJC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-(4-methoxybenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283121.png)
![3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283122.png)
![7-(4-Methoxybenzylidene)-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283123.png)
![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)

![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)